hDAT/hNET Selectivity Ratio of 17,531: Talopram vs. Nisoxetine, Reboxetine, Atomoxetine, and Imipramine
Talopram exhibits an hDAT/hNET selectivity ratio of 17,531, which is 42.5-fold higher than nisoxetine (412), 2.5-fold higher than reboxetine (6,952), and 109.6-fold higher than atomoxetine (160), as determined by [3H]dopamine uptake inhibition in COS-7 cells expressing human transporters [1]. This ratio, calculated as Ki(hDAT)/Ki(hNET), reflects the compound's preferential inhibition of NET over DAT, with higher values indicating greater NET selectivity [1].
| Evidence Dimension | hDAT/hNET selectivity ratio (Ki ratio for dopamine vs. norepinephrine transporter) |
|---|---|
| Target Compound Data | Talopram: 17,531 |
| Comparator Or Baseline | Nisoxetine: 412; Imipramine: 1,555; Atomoxetine: 160; Reboxetine: 6,952 |
| Quantified Difference | Talopram vs. Nisoxetine: 42.5-fold higher; Talopram vs. Reboxetine: 2.5-fold higher; Talopram vs. Atomoxetine: 109.6-fold higher |
| Conditions | [3H]dopamine uptake inhibition in COS-7 cells expressing hNET WT or hDAT WT; Ki values from Supporting Table S2 |
Why This Matters
This exceptional DAT/NET selectivity ratio ensures minimal off-target dopamine transporter engagement, critical for experiments requiring isolated NET pharmacology without DAT confounding.
- [1] Sorensen L, et al. Figure 3: Inhibitor selectivity between hNET and hDAT. Sci Rep. 2015;5:15650. View Source
